Benzofuran-7-ylmethanamine
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Overview
Description
Benzofuran-7-ylmethanamine is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds consisting of a benzene ring fused to a furan ring this compound is characterized by the presence of an amine group attached to the seventh position of the benzofuran ring
Mechanism of Action
Target of Action
Benzofuran-7-ylmethanamine, also known as 6-APB, is a designer drug that belongs to the benzofuran family
Mode of Action
They are found to be suitable structures, existing widely in natural products and unnatural compounds .
Result of Action
For example, some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzofuran-7-ylmethanamine typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed coupling reactions.
Introduction of Amine Group: The amine group can be introduced through reductive amination of the corresponding benzofuran aldehyde or ketone using reagents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Benzofuran-7-ylmethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Benzofuran-7-ylmethanamine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of antimicrobial, antiviral, and anticancer agents.
Materials Science: The compound is used in the synthesis of polymers and dyes, contributing to the development of advanced materials with unique properties.
Biological Studies: this compound derivatives are studied for their biological activities, including enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Benzofuran: The parent compound, lacking the amine group, is widely studied for its biological activities.
Benzothiophene: Similar to benzofuran but with a sulfur atom replacing the oxygen in the furan ring, it exhibits distinct pharmacological properties.
Uniqueness: Benzofuran-7-ylmethanamine is unique due to the presence of the amine group at the seventh position, which enhances its ability to form hydrogen bonds and interact with biological targets. This structural feature distinguishes it from other benzofuran derivatives and contributes to its specific biological activities .
Properties
IUPAC Name |
1-benzofuran-7-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H,6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFQEZOYVRABNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CN)OC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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